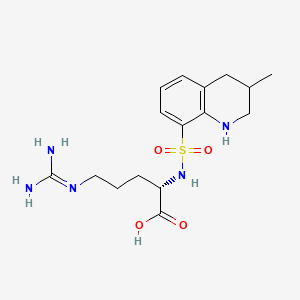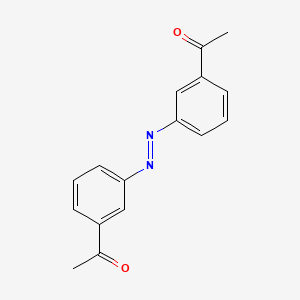
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trithiatristanninane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless to pale yellow liquid with a molecular weight of 264.995 g/mol . This compound is primarily used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimeres Di-n-butylzinnsulfid typically involves the reaction of di-n-butyltin dichloride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnCl2+H2S→(C4H9)2SnS+2HCl
Industrial Production Methods
In industrial settings, the production of trimeres Di-n-butylzinnsulfid involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of specialized equipment to handle the reactants and products safely.
化学反应分析
Types of Reactions
Trimeres Di-n-butylzinnsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-n-butyltin oxide.
Reduction: It can be reduced under specific conditions to yield di-n-butyltin hydride.
Substitution: The tin-sulfur bond can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include di-n-butyltin oxide, di-n-butyltin hydride, and other substituted organotin compounds.
科学研究应用
Trimeres Di-n-butylzinnsulfid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of trimeres Di-n-butylzinnsulfid involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
相似化合物的比较
Similar Compounds
- Di-n-butyltin oxide
- Di-n-butyltin hydride
- Di-n-butyltin dichloride
Uniqueness
Trimeres Di-n-butylzinnsulfid is unique due to its specific tin-sulfur bond, which imparts distinct chemical properties compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
16892-65-2 |
|---|---|
分子式 |
C24H54S3Sn3 |
分子量 |
795.0 g/mol |
IUPAC 名称 |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trithiatristanninane |
InChI |
InChI=1S/6C4H9.3S.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
InChI 键 |
HYCLUIYNBPCTON-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(S[Sn](S[Sn](S1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



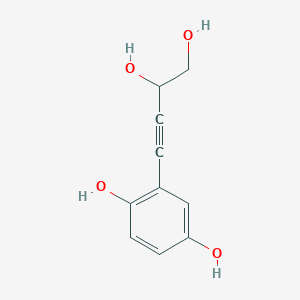
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)

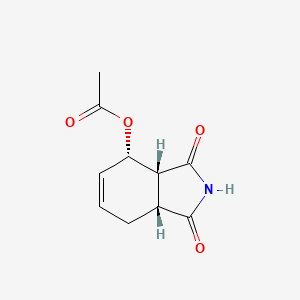
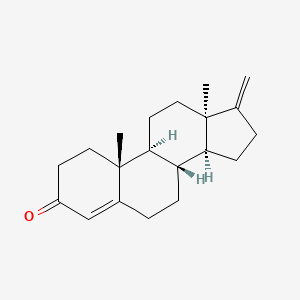
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


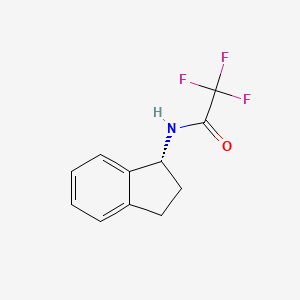
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
